molecular formula C24H34O4 B122052 Proligestone CAS No. 23873-85-0

Proligestone

Cat. No. B122052
CAS RN: 23873-85-0
M. Wt: 386.5 g/mol
InChI Key: MQSDUYIXZDSLSZ-QSDCUGRSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Proligestone is a synthetic progestational steroid used for estrus control in bitches. It has been reported to be highly effective, with a 97% efficacy rate in preventing estrus when administered subcutaneously at varying dosages based on the size of the animal . The compound has also been used in the management of pituitary dwarfism in German shepherd dogs, leading to the development of an

Scientific Research Applications

Application in Veterinary Medicine

Proligestone has been applied in the veterinary field, specifically in the management of pituitary dwarfism in dogs. In a study involving three German shepherd dogs with this condition, proligestone treatment led to the development of an adult hair coat, increased bodyweight, and elevated insulin-like growth factor-1 concentrations (Knottenbelt & Herrtage, 2002). Another veterinary application is observed in its use for fertility control in dogs, as demonstrated by a study involving 306 animals, where proligestone significantly affected the nonreturn heat rates (Ibarra et al., 2010).

Influence on Gametogenic Function

Research on the effects of proligestone acetate on male rats has been conducted to understand its impact on spermatogenic cells. Histological examinations were carried out to assess any potential changes or lesions in seminiferous tubules (Pop et al., 2012).

Neuroprotective Effects

Progesterone, closely related to proligestone, shows neuroprotective effects in various nervous system diseases. Studies have demonstrated beneficial effects of progesterone in animal models like the Wobbler mouse, a model for motoneuron degeneration. These effects include modulation of brain-derived neurotrophic factor and choline acetyltransferase in degenerating motoneurons (Deniselle et al., 2007). Another study extends this understanding, showing progesterone's neuroprotective role in traumatic CNS injury and motoneuron degeneration (Nicola et al., 2009).

Ecotoxicological Concerns

Progestins, including proligestone, present challenges in ecotoxicological research. They are known for their wide range of receptor targets and their potential impact on fish reproduction at very low concentrations. This raises concerns about their environmental effects and necessitates further research (Kumar et al., 2015).

Other Applications and Studies

Additional studies explore various aspects of progestins, including their use in controlling estrus in bitches and cats (Maddens et al., 2008), and in the treatment of mammary fibroepithelial hyperplasia in felines (Vitásek & Dendisová, 2006).

Safety And Hazards

Proligestone is suspected of causing cancer and may damage the unborn child. It may also cause damage to organs (Adrenal gland, Ovary, Uterus including cervix) through prolonged or repeated exposure .

properties

IUPAC Name

(1R,2R,10R,11S,14S,15R)-15-acetyl-17-ethyl-10,14-dimethyl-16,18-dioxapentacyclo[13.3.2.01,14.02,11.05,10]icos-5-en-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34O4/c1-5-20-27-23(15(2)25)12-13-24(28-20)19-7-6-16-14-17(26)8-10-21(16,3)18(19)9-11-22(23,24)4/h14,18-20H,5-13H2,1-4H3/t18-,19+,20?,21-,22+,23-,24+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQSDUYIXZDSLSZ-QSDCUGRSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1OC23CCC(C2(CCC4C3CCC5=CC(=O)CCC45C)C)(O1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1O[C@@]23CC[C@]([C@]2(CC[C@H]4[C@H]3CCC5=CC(=O)CC[C@]45C)C)(O1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501016687
Record name Proligestone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501016687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Proligestone

CAS RN

23873-85-0
Record name 14,17-[Propylidenebis(oxy)]pregn-4-ene-3,20-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23873-85-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Proligestone [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023873850
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Proligestone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501016687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Proligestone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.733
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PROLIGESTONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55772LJ01V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
600
Citations
K Tselkas, P Ypsilantis… - Journal of the …, 1998 - ejournals.epublishing.ekt.gr
In this study the efficacy and safety of the administration of the progestagen proligestone for the control of the ovarian cycle of 66 female dogs were evaluated. Two to six injections of …
Number of citations: 0 ejournals.epublishing.ekt.gr
E Katsumata, T Hori, T Tsutsui - Journal of veterinary medical …, 2003 - jstage.jst.go.jp
Spotted seals (Phoca largha) and related crossbreeds maintained at Kamogawa Sea World breed seasonally from the end of January to middle of March. For contraception in these …
Number of citations: 5 www.jstage.jst.go.jp
PJ Selman, J Wolfswinkel, JA Mol - Steroids, 1996 - Elsevier
The use of the synthetic progestin medroxyprogesterone acetate (MPA) for estrus prevention in the dog can result in overproduction of growth hormone, suppression of plasma …
Number of citations: 80 www.sciencedirect.com
JL Van Os, EP Oldenkamp - Journal of Small Animal Practice, 1978 - Wiley Online Library
A study of oestrus control in bitches with a new type of progestagen, proligestone, in six Dutch and three UK practices is reported. The product was given subcutaneously, regardless of …
Number of citations: 32 onlinelibrary.wiley.com
R Vitasek, H Dendisova - Acta Veterinaria Brno, 2006 - actavet.vfu.cz
… pro toto proligestone (Covinan®, Intervet) had been used for prevention of oestrus. The owner found out enlargement of all mammary glands four weeks after injection of proligestone. …
Number of citations: 28 actavet.vfu.cz
CM Knottenbelt, ME Herrtage - Journal of small animal practice, 2002 - Wiley Online Library
… and subsequently treated with proligestone. Treatment resulted in … Two dogs received thyroid supplementation during proligestone … This is the first report of the use of proligestone in the …
Number of citations: 31 onlinelibrary.wiley.com
DB Church, ADJ Watson, DR Emslie… - Research in veterinary …, 1994 - Elsevier
This paper reports changes in adrenocorticotrophic hormone (acth), insulin and insulin-like growth factor-1 (igf-1) concentrations in cats from a previously published study. The cats …
Number of citations: 34 www.sciencedirect.com
CR OBrien, JS Wilkie - Australian Veterinary Journal, 2001 - Wiley Online Library
… calcinosis circumscripta in the site of a proligestone injection in a Burmese cat. … The cat had been injected subcutaneously in the area with 100 mg of proligestone (Covinan, Intervet 100 …
Number of citations: 25 onlinelibrary.wiley.com
ADJ Watson, DB Church, DR Emslie… - Research in veterinary …, 1989 - Elsevier
Cats were given megestrol acetate (ma, 5 mg once daily for 14 days), subcutaneous proligestone (prg, 100 mg on two occasions one week apart) or subcutaneous saline (1 ml as for prg…
Number of citations: 36 www.sciencedirect.com
PJ Selman, E Van Garderen, JA Mol… - Veterinary …, 1995 - Taylor & Francis
Administration of progestins in the dog may result in overproduction of growth hormone, suppression of the hypothalamic‐pituitary‐adrenocortical axis, and insulin resistance. In this …
Number of citations: 35 www.tandfonline.com

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